molecular formula C8H7F3N4 B1275221 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine CAS No. 832740-69-9

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine

Cat. No.: B1275221
CAS No.: 832740-69-9
M. Wt: 216.16 g/mol
InChI Key: QCLRUMJLPRWXLA-UHFFFAOYSA-N
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Description

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is a heterocyclic compound that features a pyrazolo[3,4-b]pyridine core structure This compound is of significant interest in various fields of scientific research due to its unique chemical properties, which include the presence of both a trifluoromethyl group and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine typically involves multi-step organic synthesis One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in scaling up the production process. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound is used in the development of agrochemicals, such as herbicides and insecticides, due to its ability to interact with biological targets effectively.

Mechanism of Action

The mechanism of action of 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse easily into cells and interact with intracellular targets. The pyrazole ring can form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-3-(trifluoromethyl)pyridine
  • 6-bromo-N,N-bis(4-methoxybenzyl)-4-methyl-5-(trifluoromethyl)pyridin-2-amine
  • 4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)

Uniqueness

4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine is unique due to the combination of its trifluoromethyl group and pyrazole ring, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable scaffold for developing new molecules with specific desired properties.

Biological Activity

4-Methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine, also known as Y502-9791, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, based on recent research findings.

  • Molecular Formula : C16H13F3N4O3
  • Molecular Weight : 366.3 g/mol
  • LogP : 3.181 (indicating moderate lipophilicity)
  • Water Solubility : LogSw = -3.41 (poorly soluble in water)
  • Polar Surface Area : 69.855 Ų

These properties suggest that the compound may exhibit good membrane permeability while having limited solubility in aqueous environments, which is a common characteristic of many drug-like molecules.

Biological Activity Overview

The biological activity of Y502-9791 has been investigated across various studies, highlighting its potential in several therapeutic areas.

Anticancer Activity

Research indicates that compounds with a pyrazolo[3,4-b]pyridine scaffold can inhibit the growth of multiple cancer cell lines. For instance:

  • Mechanism : Compounds similar to Y502-9791 have shown to disrupt microtubule assembly, leading to apoptosis in cancer cells. In particular, studies demonstrated that certain analogs could enhance caspase-3 activity significantly at concentrations as low as 1.0 µM in MDA-MB-231 breast cancer cells .
  • Case Studies : In one study, several pyrazolo derivatives exhibited IC50 values ranging from 0.03 µM to 20 µM against various cancer cell lines, indicating potent anticancer properties .

Antimicrobial Activity

Y502-9791 has also been evaluated for its antimicrobial effects:

  • Bacterial Inhibition : Compounds derived from this class have shown significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The presence of trifluoromethyl groups enhances their antibacterial potency .
  • Fungal Activity : Additionally, these compounds have demonstrated antifungal properties against common pathogens such as Aspergillus flavus and A. niger .

Neuroprotective Effects

Emerging research suggests potential neuroprotective effects:

  • Mechanism : Some studies indicate that pyrazolo[3,4-b]pyridine derivatives can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are relevant targets in Alzheimer's disease treatment. For example, one analog showed an IC50 value of 20.15 µM against AChE .

Research Findings Summary

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Reference
AnticancerMDA-MB-231 (breast cancer)1.0 - 20
AntimicrobialE. coliNot specified
NeuroprotectiveAChE20.15

Properties

IUPAC Name

4-methyl-6-(trifluoromethyl)-2H-pyrazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N4/c1-3-2-4(8(9,10)11)13-7-5(3)6(12)14-15-7/h2H,1H3,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLRUMJLPRWXLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NNC(=C12)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405837
Record name 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832740-69-9
Record name 4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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